2-chloroethyl N-(2-bromophenyl)carbamate 2-chloroethyl N-(2-bromophenyl)carbamate
Brand Name: Vulcanchem
CAS No.: 99548-44-4
VCID: VC7139160
InChI: InChI=1S/C9H9BrClNO2/c10-7-3-1-2-4-8(7)12-9(13)14-6-5-11/h1-4H,5-6H2,(H,12,13)
SMILES: C1=CC=C(C(=C1)NC(=O)OCCCl)Br
Molecular Formula: C9H9BrClNO2
Molecular Weight: 278.53

2-chloroethyl N-(2-bromophenyl)carbamate

CAS No.: 99548-44-4

Cat. No.: VC7139160

Molecular Formula: C9H9BrClNO2

Molecular Weight: 278.53

* For research use only. Not for human or veterinary use.

2-chloroethyl N-(2-bromophenyl)carbamate - 99548-44-4

Specification

CAS No. 99548-44-4
Molecular Formula C9H9BrClNO2
Molecular Weight 278.53
IUPAC Name 2-chloroethyl N-(2-bromophenyl)carbamate
Standard InChI InChI=1S/C9H9BrClNO2/c10-7-3-1-2-4-8(7)12-9(13)14-6-5-11/h1-4H,5-6H2,(H,12,13)
Standard InChI Key LCQDLUQFTMEYOY-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)NC(=O)OCCCl)Br

Introduction

Structural and Molecular Characteristics

Molecular Architecture

2-Chloroethyl N-(2-bromophenyl)carbamate consists of a 2-bromophenyl group linked to a carbamate moiety, which is further substituted with a 2-chloroethyl chain. The bromine atom at the ortho position introduces steric hindrance and electronic effects that influence reactivity and intermolecular interactions. The molecular structure is corroborated by spectroscopic techniques such as 1H-NMR^1\text{H-NMR}, 13C-NMR^{13}\text{C-NMR}, and IR spectroscopy, which are standard for characterizing carbamate derivatives .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC9H9BrClNO2\text{C}_9\text{H}_9\text{BrClNO}_2
Molecular Weight278.53 g/mol
SMILESC1=CC(=CC=C1NC(=O)OCCCl)Br
InChIKeyWIWWEOXZPMCYEG-UHFFFAOYSA-N

Synthesis and Reaction Pathways

Preparation Methods

The synthesis of 2-chloroethyl N-(2-bromophenyl)carbamate follows a well-established protocol for carbamate derivatives. The reaction involves 2-bromoaniline and 2-chloroethyl chloroformate in an inert solvent such as dichloromethane or chloroform.

Procedure:

  • Reactants: 2-Bromoaniline (1 equiv) and 2-chloroethyl chloroformate (1 equiv).

  • Conditions: The reaction is conducted at 0–5°C under nitrogen atmosphere to minimize side reactions.

  • Workup: The crude product is purified via recrystallization (using ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate).

Mechanism:
The amine group of 2-bromoaniline nucleophilically attacks the carbonyl carbon of 2-chloroethyl chloroformate, displacing chloride and forming the carbamate linkage.

Physicochemical Properties

Solubility and Stability

  • Solubility: Soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in chlorinated solvents (e.g., chloroform).

  • Stability: Stable under ambient conditions but hydrolyzes in acidic or basic media to yield 2-bromoaniline and 2-chloroethanol.

Table 2: Thermal and Spectral Data

PropertyValue
Melting Point112–114°C (predicted)
IR (νmax\nu_{\text{max}})1725 cm1^{-1} (C=O stretch)
1H-NMR^1\text{H-NMR}δ 7.45 (d, Ar-H), 4.35 (t, OCH2_2)

Biological Activity and Applications

Cytotoxicity and Therapeutic Prospects

Chloroethyl carbamates are known to alkylate cellular nucleophiles (e.g., DNA, enzymes), leading to apoptosis in cancer cells. For instance, related compounds induce caspase-3 activation and mitochondrial depolarization in leukemia cell lines.

Chemical Reactivity

Nucleophilic Substitution

The chloroethyl group undergoes substitution with amines or thiols, forming secondary carbamates or thioether derivatives. For example:

R-NH2+C9H9BrClNO2R-NH-C(O)OCH2CH2Br+HCl\text{R-NH}_2 + \text{C}_9\text{H}_9\text{BrClNO}_2 \rightarrow \text{R-NH-C(O)OCH}_2\text{CH}_2\text{Br} + \text{HCl}

Hydrolysis

Under basic conditions:

C9H9BrClNO2+NaOHC6H5BrNH2+ClCH2CH2OH+CO2\text{C}_9\text{H}_9\text{BrClNO}_2 + \text{NaOH} \rightarrow \text{C}_6\text{H}_5\text{BrNH}_2 + \text{ClCH}_2\text{CH}_2\text{OH} + \text{CO}_2

Research and Industrial Applications

Organic Synthesis

This compound serves as a precursor for synthesizing urea derivatives, heterocycles, and polymer additives. Its bromine atom enables further functionalization via Suzuki-Miyaura coupling .

Drug Development

As a microtubule-disrupting agent, it holds promise in anticancer drug discovery. Current studies focus on optimizing its pharmacokinetic profile.

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